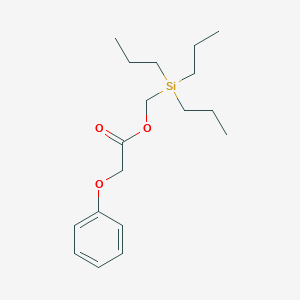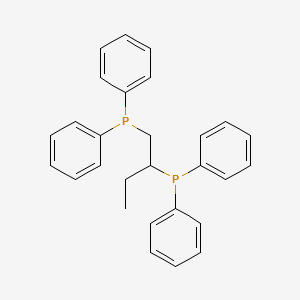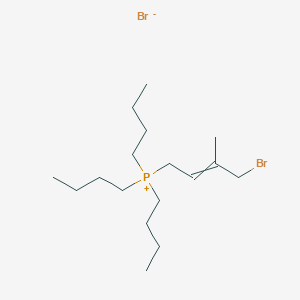
(4-Bromo-3-methylbut-2-en-1-yl)(tributyl)phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-3-methylbut-2-en-1-yl)(tributyl)phosphanium bromide is a chemical compound that features a brominated alkene attached to a tributylphosphanium group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methylbut-2-en-1-yl)(tributyl)phosphanium bromide typically involves the reaction of 4-bromo-3-methylbut-2-en-1-yl bromide with tributylphosphine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphine. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromo-3-methylbut-2-en-1-yl)(tributyl)phosphanium bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide or alkoxide ions.
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: The double bond in the alkene can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Major Products
Nucleophilic Substitution: The major products are the corresponding substituted alkenes.
Oxidation: The major product is the phosphine oxide derivative.
Reduction: The major product is the fully saturated alkane.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-3-methylbut-2-en-1-yl)(tributyl)phosphanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Bromo-3-methylbut-2-en-1-yl)(tributyl)phosphanium bromide involves its reactivity as a phosphonium salt. The compound can act as a nucleophile or electrophile depending on the reaction conditions. The bromine atom can be displaced by nucleophiles, while the phosphonium group can stabilize transition states in various reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Bromo-3-methylbut-2-en-1-yl)phosphonium bromide: Lacks the tributyl groups, making it less bulky and potentially more reactive.
(4-Bromo-3-methylbut-2-en-1-yl)(triphenyl)phosphanium bromide: Contains triphenyl groups instead of tributyl groups, affecting its solubility and reactivity.
(4-Bromo-3-methylbut-2-en-1-yl)(trimethyl)phosphanium bromide: Smaller alkyl groups, leading to different steric and electronic properties.
Uniqueness
(4-Bromo-3-methylbut-2-en-1-yl)(tributyl)phosphanium bromide is unique due to the presence of the tributyl groups, which provide steric hindrance and influence the compound’s reactivity and solubility. This makes it particularly useful in specific synthetic applications where such properties are advantageous.
Eigenschaften
CAS-Nummer |
79521-51-0 |
|---|---|
Molekularformel |
C17H35Br2P |
Molekulargewicht |
430.2 g/mol |
IUPAC-Name |
(4-bromo-3-methylbut-2-enyl)-tributylphosphanium;bromide |
InChI |
InChI=1S/C17H35BrP.BrH/c1-5-8-12-19(13-9-6-2,14-10-7-3)15-11-17(4)16-18;/h11H,5-10,12-16H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
OSFDWEGEMPDOEC-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[P+](CCCC)(CCCC)CC=C(C)CBr.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


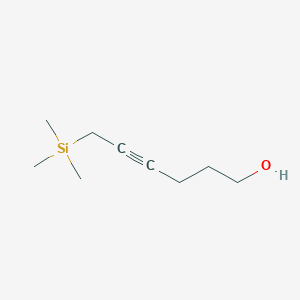
![1-[(4-Aminophenyl)methyl]-4-benzylpiperazine-2,3-dione](/img/structure/B14448515.png)
![N-Butyl-9-methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-sulfonamide](/img/structure/B14448516.png)
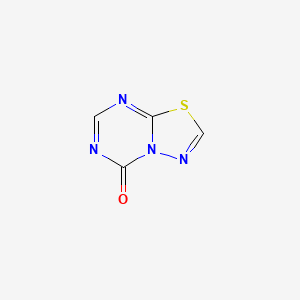
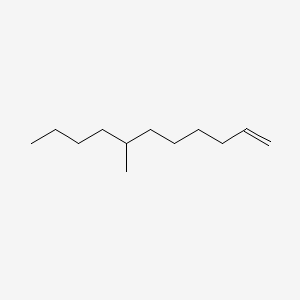
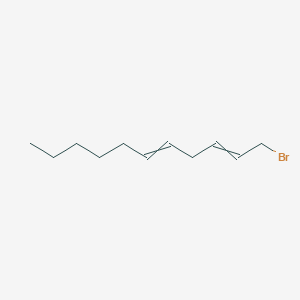
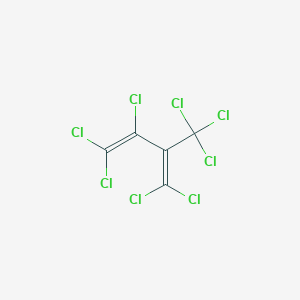
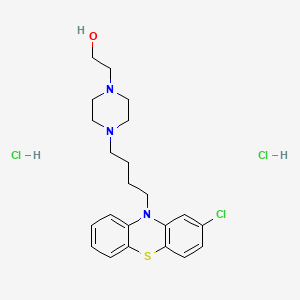
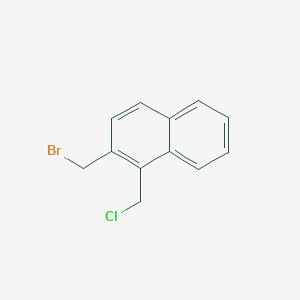
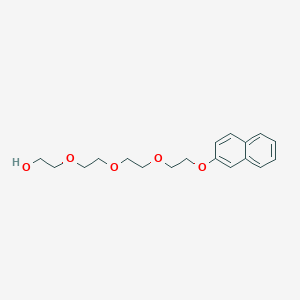
![2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine](/img/structure/B14448577.png)
